![molecular formula C16H19N3O5 B2842498 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-23-1](/img/structure/B2842498.png)
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
説明
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of the 3,5-dimethoxybenzoyl group and the triazaspirodecane core makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong base and an appropriate solvent to facilitate the ring closure.
Introduction of the Benzoyl Group: The 3,5-dimethoxybenzoyl group is introduced via an acylation reaction. This can be achieved using 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Cyclization and Purification: The final product is obtained through a cyclization reaction, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy groups.
科学的研究の応用
Pharmacological Properties
Erythropoietin Regulation
Research indicates that compounds within the triazaspiro class, including 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, act as inhibitors of prolyl hydroxylase (PHD) enzymes. By inhibiting these enzymes, the compound enhances the production of erythropoietin (EPO), which is crucial for red blood cell formation and can be beneficial in treating anemia .
Cardioprotective Effects
This compound has also been studied for its cardioprotective properties. It has been shown to target mitochondrial permeability transition pores (mPTP), which play a critical role in myocardial cell death during ischemic events. In experimental models of myocardial infarction, derivatives of this compound have demonstrated a significant reduction in myocardial damage when administered during reperfusion .
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties against various pathogens. Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs have shown promise against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study 1: EPO Upregulation
A study focusing on spirohydantoins demonstrated that modifications to the triazaspiro structure could optimize pharmacokinetic properties while maintaining efficacy in EPO upregulation. This supports the therapeutic potential of this compound in clinical settings for managing anemia .
Case Study 2: Myocardial Infarction Treatment
Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to prevent cell death during ischemic events. This study utilized animal models to demonstrate significant reductions in myocardial damage when treated with these inhibitors post-reperfusion .
Case Study 3: Antimicrobial Screening
Investigations evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. While some showed promising results, further structural optimization is necessary to enhance potency and selectivity against specific pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have indicated that modifications in the sulfonyl group and spiro structure can significantly influence biological activity and selectivity towards specific targets.
Comparative Analysis of Related Compounds
作用機序
The mechanism of action of 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituents attached to the core.
Spirotetramat: Another spiro compound used as an insecticide, highlighting the versatility of spirocyclic structures in different applications.
Uniqueness
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.
生物活性
8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of 1,3,8-triazaspiro[4.5]decane derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of prolyl hydroxylases (PHDs) and its implications in treating various conditions such as anemia and tuberculosis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 286.32 g/mol
- CAS Number : 13625-39-3
Inhibition of Prolyl Hydroxylases
Research has established that derivatives of 1,3,8-triazaspiro[4.5]decane act as potent inhibitors of the prolyl hydroxylase family of enzymes (PHDs). These enzymes play a significant role in the regulation of hypoxia-inducible factors (HIFs), which are crucial for erythropoiesis and cellular responses to low oxygen levels. The inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting red blood cell production and potentially treating anemia effectively .
Selective Inhibition Against Mycobacterium tuberculosis
A notable study highlighted the effectiveness of triazaspirodimethoxybenzoyls in selectively inhibiting lipoamide dehydrogenase (Lpd) in Mycobacterium tuberculosis (Mtb). This compound exhibited high selectivity against the bacterial enzyme compared to its human counterpart, indicating its potential as a therapeutic agent against tuberculosis without significant off-target effects . The structure-activity relationship (SAR) studies indicated that modifications in the benzoyl moiety significantly influenced inhibitory potency .
Efficacy in Myocardial Infarction Treatment
In a recent study focusing on myocardial infarction (MI), compounds based on the triazaspiro scaffold were found to inhibit mitochondrial permeability transition pore (mPTP) opening. This inhibition was linked to reduced apoptosis and improved cardiac function during reperfusion therapy. The study demonstrated that these compounds could preserve mitochondrial ATP levels while mitigating cell death .
Structure-Activity Relationship Analysis
A comprehensive SAR analysis revealed that specific substituents on the triazaspiro framework enhance biological activity. For instance, the presence of dimethoxy groups on the aromatic ring was crucial for maintaining high inhibitory activity against target enzymes .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Core Formation : Piperidone undergoes a Bucherer–Berg reaction to generate a hydantoin intermediate, followed by Ullmann coupling to introduce substituents .
- Acylation : The spirocyclic core is acylated with 3,5-dimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine in dry THF) .
- Reductive Amination : Final steps may include reductive amination to install additional functional groups, optimized at 50–60°C with NaBH(OAc)₃ as a reducing agent .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic framework and substituent integration (e.g., methoxy protons at δ ~3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₀N₃O₅: 358.1399) .
- X-ray Crystallography : Resolves spatial conformation, particularly the dihedral angles of the benzoyl group relative to the spiro core .
- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹ for diketone and amide groups) .
Q. What preliminary biological assays are conducted to assess its activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like prolyl hydroxylase (PHD2) using mass spectrometry-based assays with HIF-1α peptide substrates .
- Receptor Binding : Radioligand displacement assays (e.g., delta-opioid receptor binding with [³H]DAMGO) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, acetonitrile improves acylation yield vs. DMF due to reduced side reactions .
- In-line Monitoring : Employ HPLC or FTIR to track reaction progress and identify intermediates .
- Catalyst Screening : Transition metals (e.g., Pd/C for Ullmann coupling) enhance coupling efficiency .
Q. How can contradictions in biological activity data across derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., trifluoromethyl vs. methoxy groups). For instance, imidazole-2,4-dione analogues show inactivity, emphasizing the necessity of the imidazolidine-2,4-dione core .
- Crystallographic Validation : Resolve ligand-target complexes (e.g., PHD2 bound to the compound) to identify critical interactions (e.g., hydrogen bonds with Tyr-310) .
Q. What strategies are effective for SAR studies on this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified benzoyl groups (e.g., 3,5-difluoro vs. 3,5-dimethoxy) to assess electronic effects .
- Bioisosteric Replacement : Replace the dimethoxybenzoyl group with isosteres (e.g., thiophene or pyridine) to evaluate steric and electronic impacts .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding features (e.g., hydrophobic pockets accommodating methoxy groups) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Glide docks the compound into PHD2 (PDB: 5L9B), scoring interactions (e.g., π-π stacking with His-313) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in solvated systems .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., Tyr-310 → Ala) to quantify binding energy contributions .
Q. How can enzyme inhibition mechanisms be validated experimentally?
- Methodological Answer :
- Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate (2-oxoglutarate) concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and PHD2 .
- Mutagenesis Studies : Clone PHD2 mutants (e.g., Y310A) and compare inhibition potency to wild-type using fluorescence polarization assays .
特性
IUPAC Name |
8-(3,5-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-11-7-10(8-12(9-11)24-2)13(20)19-5-3-16(4-6-19)14(21)17-15(22)18-16/h7-9H,3-6H2,1-2H3,(H2,17,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADIMZCTXWEOBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。